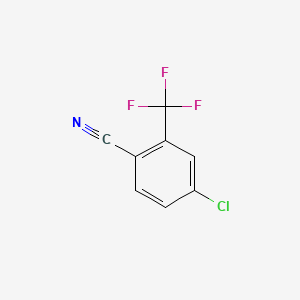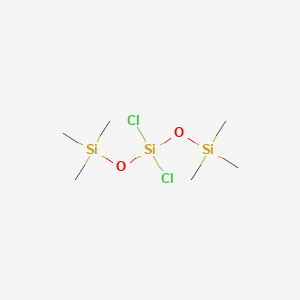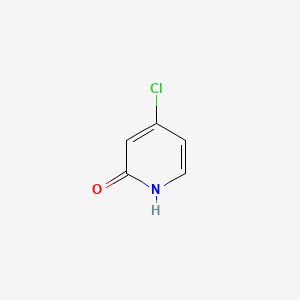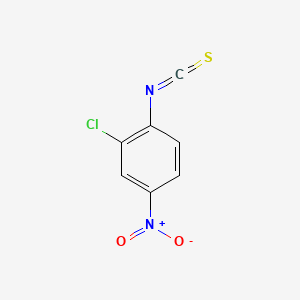
4-Chloro-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Chloro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a yellow liquid at room temperature and is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile core, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It is known to participate in various chemical reactions, such as nickel-catalyzed arylcyanation
Biochemical Pathways
It is used as an intermediate in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways .
Result of Action
As an intermediate in the synthesis of various compounds, it likely contributes to the overall effects of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)benzonitrile. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
The synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile typically involves the use of 3-trifluoromethylchlorobenzene as a starting material. The synthetic route includes the use of brominating agents, Grignard reagents, and formylating agents, avoiding the use of iron powder and cuprous cyanide, making the process safer and more environmentally friendly . The reaction conditions are mild, and the process is straightforward, yielding high purity and good yields, suitable for industrial-scale production.
Chemical Reactions Analysis
4-Chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can be substituted under appropriate conditions. Common reagents include nucleophiles like amines and thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride yields the corresponding amine.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzonitrile is widely used in scientific research and industrial applications:
Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs like bicalutamide, used in the treatment of prostate cancer.
Agrochemicals: The compound is used in the production of various herbicides and pesticides.
Material Science: It is employed in the synthesis of advanced materials with specific chemical properties.
Chemical Research: The compound’s unique structure makes it a valuable reagent in organic synthesis and chemical research.
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds such as:
- 4-Chloro-3-(trifluoromethyl)benzonitrile
- 4-Chloro-2-(trifluoromethyl)benzaldehyde
- 4-Chloro-2-(trifluoromethyl)benzylamine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the trifluoromethyl group in these compounds imparts unique properties, making them valuable in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQHTXPUDZMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378496 | |
| Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-41-2 | |
| Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 320-41-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)







